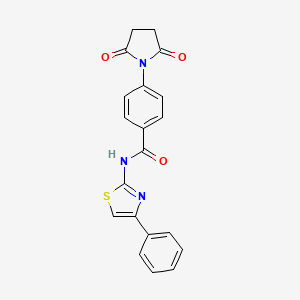

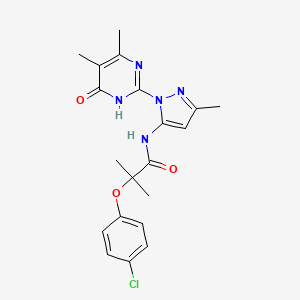

![molecular formula C14H10Cl2F3N3O2S B3000103 (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate CAS No. 321553-33-7](/img/structure/B3000103.png)

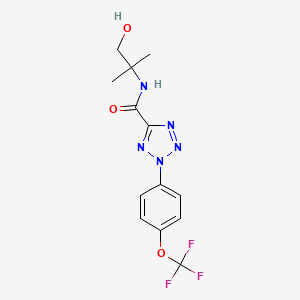

(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the sulfanyl and trifluoromethyl groups, and the formation of the imine and chloroacetate groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the pyrazole ring. The presence of the imine group suggests that the compound could exist in different tautomeric forms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including reactions at the sulfanyl group, the trifluoromethyl group, and the imine and chloroacetate groups. The exact reactions would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the chloroacetate group could make the compound polar and potentially soluble in water .Scientific Research Applications

Antitumor Activity

A significant application of compounds similar to (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate is in antitumor activity. Studies have shown the potential of such compounds in inhibiting tumor growth. For instance, research on substituted 2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogues revealed broad-spectrum antitumor activity against various cancer cell lines, including melanoma, colon, non-small lung, and breast cancer (Al-Suwaidan et al., 2015).

Antimicrobial and Anticancer Agents

Another research avenue explores these compounds' antimicrobial and anticancer properties. A study on 1,3-oxazole clubbed pyridyl-pyrazolines, which share structural similarities, showed promising results as anticancer and antimicrobial agents. This highlights their potential in addressing microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Spectral and Anticancer Activities

Further research into similar Schiff base compounds has shown effective cytotoxic activities, particularly against specific cell lines. This demonstrates their potential use in targeted cancer therapies (M et al., 2022).

Antimicrobial Activity

The antimicrobial properties of related compounds, such as pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been observed. These compounds have shown good to excellent antimicrobial activity, highlighting their potential in developing new antimicrobial drugs (Hafez et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F3N3O2S/c1-22-13(25-9-4-2-8(16)3-5-9)10(7-20-24-11(23)6-15)12(21-22)14(17,18)19/h2-5,7H,6H2,1H3/b20-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBCUJGQKXZWMP-IFRROFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)CCl)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)CCl)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3000024.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)

![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)

![2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one](/img/structure/B3000034.png)

![tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3000043.png)